
2-Benzyloxypyrimidine-5-boronic acid
Overview
Description
2-Benzyloxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C11H11BN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
The synthesis of 2-Benzyloxypyrimidine-5-boronic acid typically involves the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids. This reaction is catalyzed by palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3) in the presence of an aqueous sodium carbonate (Na2CO3) solution at 80°C . The 2-substituted benzyloxy-5-bromopyrimidines are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) .
Chemical Reactions Analysis
2-Benzyloxypyrimidine-5-boronic acid primarily undergoes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base . The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile method for synthesizing biaryl compounds . The major product formed from this reaction is a biaryl compound, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-Benzyloxypyrimidine-5-boronic acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the Suzuki–Miyaura coupling reaction to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials . In biology, it is used in the synthesis of biologically active pyrimidine derivatives, which have shown potential as anticancer agents . In medicine, these derivatives are being investigated for their cytotoxic activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Benzyloxypyrimidine-5-boronic acid in the Suzuki–Miyaura coupling reaction involves the transmetalation of the organoboron compound to the palladium catalyst, followed by reductive elimination to form the biaryl product . The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium(II) complex. This complex then undergoes transmetalation with the organoboron compound, followed by reductive elimination to regenerate the palladium(0) catalyst and form the biaryl product .
Comparison with Similar Compounds
2-Benzyloxypyrimidine-5-boronic acid can be compared to other pyrimidine derivatives and boronic acids. Similar compounds include 2-methoxy-5-bromopyrimidine and 2-chloro-5-bromopyrimidine, which are also used in the synthesis of biaryl compounds through the Suzuki–Miyaura coupling reaction . this compound is unique due to its specific structure, which allows for the formation of biaryl compounds with distinct properties and applications .
Biological Activity
2-Benzyloxypyrimidine-5-boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and its role in drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The unique chemical structure of this compound contributes to its biological activity. The arrangement of functional groups allows for specific interactions with biological molecules, making it a candidate for various applications in drug discovery.
Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with diols, which is crucial for their function as enzyme inhibitors. The following mechanisms have been identified:
- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
- Antioxidant Activity : These compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Antibacterial and Anticancer Properties : Studies indicate that boronic acids can demonstrate significant antibacterial and anticancer activities by targeting specific pathways involved in cell proliferation and survival.
Biological Activity Data
The biological activities of this compound have been documented in various studies. Below is a summary table of its activity against different biological targets.
Case Studies
Several studies have highlighted the efficacy of boronic acids, including this compound, in various applications:
- Antioxidant and Antibacterial Study : A study demonstrated that a derivative of phenyl boronic acid exhibited significant antioxidant activity with an IC50 value of 0.11 µg/mL against ABTS cation radicals and showed effectiveness against E. coli at concentrations as low as 6.50 mg/mL, indicating potential use in food preservation and pharmaceuticals .
- Anticancer Activity : Another case study evaluated the cytotoxic effects of boronic acid derivatives on cancer cell lines, particularly MCF-7 breast cancer cells, revealing a notable IC50 value that suggests a promising avenue for cancer therapy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-Benzyloxypyrimidine-5-boronic acid, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves cross-coupling or functionalization of a pyrimidine precursor. For example, analogous boronic acids (e.g., (4-Methoxypyrimidin-5-yl)boronic acid) are synthesized by reacting pyrimidine derivatives with boron reagents under controlled temperatures (60–80°C) in anhydrous solvents like THF . Key variables include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.
- Protecting groups : Benzyl groups stabilize intermediates but require deprotection (e.g., hydrogenolysis).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance boronation efficiency but may increase side reactions.
- Example data table :
Reaction Step | Conditions | Yield (%) |
---|---|---|
Boronation | THF, 70°C | 65–75 |
Deprotection | H₂/Pd-C | 85–90 |
Q. How should researchers characterize this compound to confirm purity and structure?
- Answer : Use multi-modal analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm benzyloxy and pyrimidine protons (δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₁BN₂O₃).
- HPLC : Assess purity (>95% for most studies) with C18 columns and acetonitrile/water gradients .
Q. What storage conditions are optimal for maintaining stability?
- Answer : Boronic acids are moisture-sensitive. Store at 0–6°C under inert gas (argon/nitrogen) in sealed, desiccated containers. Analogous compounds (e.g., 2-Bromopyridine-5-boronic acid pinacol ester) degrade at room temperature, losing >10% purity in 30 days without refrigeration .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling to synthesize complex heterocycles?
- Answer : The boronic acid acts as a nucleophilic partner, reacting with aryl/heteroaryl halides. Key considerations:
- Substrate compatibility : Pyrimidine rings may sterically hinder coupling; optimize with bulky ligands (e.g., SPhos) .
- Solvent/base system : Use DME/H₂O with K₂CO₃ for biphasic conditions.
- Example reaction :
this compound + 4-Bromobenzofuran → Coupled product (75–85% yield)
- Validation : Monitor reaction progress via TLC (Rf shift) and isolate via flash chromatography .
Q. What strategies resolve contradictory data in boronic acid-diol interaction studies (e.g., binding affinity vs. pH)?
- Answer : Contradictions often arise from competing equilibria. Methodological fixes include:
- pH control : Boronic acid-diol binding is pH-dependent (optimal pH 7.4–8.5); use buffered solutions (e.g., ammonium acetate, pH 6.5–7.5) .
- Competition assays : Add excess mannitol or sorbitol to confirm specificity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish nonspecific interactions .
Q. How can researchers leverage reversible boronic acid-diol interactions for targeted drug delivery systems?
- Answer : Design pH-responsive prodrugs or sensors:
- Prodrug example : Conjugate the boronic acid to a glycosylated anticancer agent, releasing the drug in acidic tumor microenvironments via ester hydrolysis .
- Validation : Test release kinetics in simulated physiological buffers (pH 5.0 vs. 7.4) using LC-MS .
Q. Data Contradiction Analysis Framework
- Case study : Discrepant yields in Suzuki couplings.
- Potential causes :
Catalyst lot variability (e.g., Pd impurity levels).
Trace moisture in solvents (degrades boronic acid).
Properties
IUPAC Name |
(2-phenylmethoxypyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDQODLSLRGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675159 | |
Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-86-1 | |
Record name | B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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